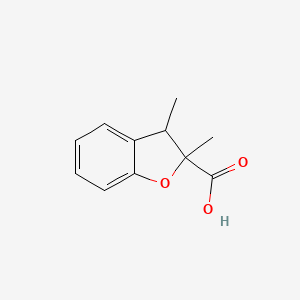
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring system. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts. These methods are designed to maximize yield and minimize by-products. The use of transition-metal catalyzed coupling reactions is also common in the industrial synthesis of benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Known for its bioactive properties and used in the synthesis of various pharmaceuticals.
Benzofuran: A parent compound with a wide range of biological activities.
Uniqueness
2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,3-dimethyl-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
NDVPTXCXMXLOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















